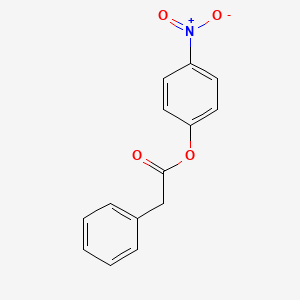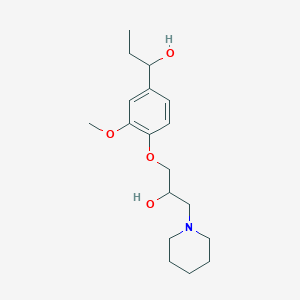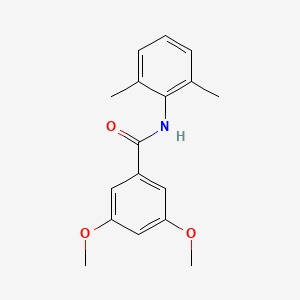
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE
Übersicht
Beschreibung
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyrazole ring, connected by a propenenitrile linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole and pyrazole intermediates, which are then coupled through a propenenitrile linker. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(1H-INDOL-3-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE: Similar structure with an indole ring instead of a benzodiazole ring.
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(1H-INDOL-3-YL)PROP-2-ENENITRILE: Similar structure with an indole ring instead of a pyrazole ring.
Uniqueness
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-PHENYL-1H-PYRAZOL-4-YL)PROP-2-ENENITRILE is unique due to the combination of the benzodiazole and pyrazole rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-13-7-8-17-18(9-13)24-20(23-17)15(11-21)10-16-12-22-25-19(16)14-5-3-2-4-6-14/h2-10,12H,1H3,(H,22,25)(H,23,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDVNUIXNJIUIO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3875279.png)


![Ethyl 4-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B3875300.png)
![1-(3-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE](/img/structure/B3875309.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3875310.png)
![methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate](/img/structure/B3875316.png)
![2-oxo-N-(propan-2-yl)-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B3875322.png)
![N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide](/img/structure/B3875326.png)

![4-[5-[(Z)-[(1-methylbicyclo[4.1.0]heptane-7-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3875335.png)

![ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate](/img/structure/B3875345.png)
![Ethyl (2Z)-2-{[4-(benzyloxy)-3,5-dibromophenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3875348.png)
